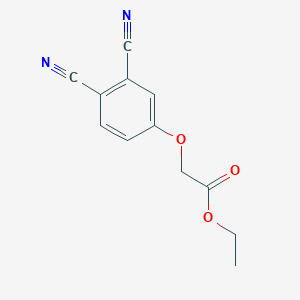

Ethyl (3,4-dicyanophenoxy)acetate

Description

Structure

3D Structure

Properties

CAS No. |

194425-65-5 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

ethyl 2-(3,4-dicyanophenoxy)acetate |

InChI |

InChI=1S/C12H10N2O3/c1-2-16-12(15)8-17-11-4-3-9(6-13)10(5-11)7-14/h3-5H,2,8H2,1H3 |

InChI Key |

ZUNKQZLMIFINMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)C#N)C#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Electronic and Molecular Structure

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of related dinitrile compounds shows a prominent band for the C≡N stretching vibration around 2243 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are typically observed in the range of 3092-3086 cm⁻¹, while aliphatic C-H stretches appear between 2917-2850 cm⁻¹. mdpi.com The presence of the ester group is confirmed by the strong C=O stretching vibration, which for aliphatic esters, typically appears in the 1750-1735 cm⁻¹ region. orgchemboulder.comnih.gov The Ar-O-Ar ether linkage is characterized by a stretching vibration around 1256 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are found in the 1589-1474 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information. For instance, in the synthesis of ethyl acetate (B1210297), Raman spectroscopy can be used to monitor the reaction by observing the characteristic peaks of the reactants and products. researchgate.netnih.gov

Table 1: Key FT-IR Vibrational Frequencies for Functional Groups Related to Ethyl (3,4-dicyanophenoxy)acetate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Cyano (C≡N) | Stretching | ~2243 | mdpi.com |

| Aromatic C-H | Stretching | 3092-3086 | mdpi.com |

| Aliphatic C-H | Stretching | 2917-2850 | mdpi.com |

| Ester C=O | Stretching | 1750-1735 | orgchemboulder.comnih.gov |

| Aryl Ether (Ar-O-Ar) | Stretching | ~1256 | mdpi.com |

| Aromatic C=C | Stretching | 1589-1474 | mdpi.com |

This table is generated based on typical values for the functional groups present in the molecule and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. For the ethyl group, a characteristic triplet and quartet pattern is expected. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom of the ester would appear as a quartet, while the terminal methyl protons (-CH₃) would be a triplet. rsc.orglibretexts.org The aromatic protons on the dicyanophenoxy ring would appear as complex multiplets in the downfield region of the spectrum. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Reference |

| -O-CH₂-CH₃ | Quartet | ~4.2 | libretexts.org |

| -O-CH₂-CH₃ | Triplet | ~1.25 | libretexts.org |

| -O-CH₂-C=O | Singlet | --- | |

| Aromatic Protons | Multiplets | ~6.8-7.8 | mdpi.com |

This table is based on typical values for the specified proton environments.

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically found in the range of 165-175 ppm. rsc.org The carbons of the ethyl group, the methylene carbon (-CH₂-), and the methyl carbon (-CH₃), would appear at distinct upfield shifts. rsc.org The aromatic carbons, including those bonded to the cyano groups and the ether oxygen, would resonate in the downfield region, typically between 110 and 160 ppm. mdpi.com The cyano group carbons (C≡N) have characteristic shifts in the 115-120 ppm range. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference |

| C=O (Ester) | ~168 | rsc.org |

| Aromatic C-O | ~160 | mdpi.com |

| Aromatic C-CN | --- | |

| Aromatic C-H | 117-135 | mdpi.com |

| C≡N | 115-117 | mdpi.com |

| -O-CH₂- | ~61 | rsc.org |

| -CH₂-C=O | --- | |

| -CH₃ | ~14 | rsc.org |

This table is based on typical values for the specified carbon environments.

2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structural Confirmation

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons would be observed, confirming their connectivity. libretexts.orgsdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It would show correlations between the ethyl methylene protons and the corresponding methylene carbon, and between the ethyl methyl protons and the methyl carbon. It would also link the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the cyano and ether groups. For instance, a correlation would be expected between the methylene protons of the ethyl group and the carbonyl carbon of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Investigation of Absorbance Maxima and Molar Absorptivity

The UV-Vis spectrum of compounds containing aromatic rings typically shows strong absorptions due to π-π* electronic transitions. For this compound, the presence of the substituted benzene (B151609) ring will lead to characteristic absorption bands. The exact position of the absorbance maxima (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the aromatic ring. The dicyano and phenoxy groups will affect the energy levels of the molecular orbitals and thus the wavelength of maximum absorption. For example, related phthalocyanine (B1677752) precursors with similar functionalities show strong absorption in the UV region. mdpi.com The ester group itself has a weak n-π* transition at a lower wavelength. sielc.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) | Comments | Reference |

| π → π | --- | Strong absorption due to the aromatic system. | mdpi.com |

| n → π | --- | Weak absorption from the carbonyl group of the ester. | sielc.com |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential stabilization of the ground and excited electronic states of a molecule by the surrounding solvent molecules. The polarity and hydrogen bonding capability of the solvent can significantly influence the energy gap between these states, leading to shifts in the absorption maxima (λmax) in the electronic spectrum.

While specific studies detailing the solvatochromic behavior of this compound are not widely available, the behavior of related, more complex molecules incorporating the 3,4-dicyanophenoxy moiety provides valuable insight. For instance, studies on rare-earth metal phthalocyanine complexes substituted with 3-(3,4-dicyanophenoxy)phenoxy groups have demonstrated distinct solvatochromic effects. mdpi.comnih.gov The electronic absorption spectra of these large molecules show characteristic Q and B bands. The position of the Q-band, which arises from the π-π* transition in the phthalocyanine macrocycle, is sensitive to the solvent environment. researchgate.net

In a study of a lutetium-based complex, a regular bathochromic (red) shift of the main absorption bands was observed in the series Er-Yb-Lu when measured in solvents like chloroform, acetone, and tetrahydrofuran (B95107) (THF). mdpi.com This indicates that the electronic transitions are influenced by the solvent's properties. For the simpler this compound, one would expect the π-π* transitions associated with the dicyanophenoxy chromophore to exhibit sensitivity to solvent polarity. In polar solvents, the excited state, which is typically more polar than the ground state, would be stabilized, likely leading to a red shift in the absorption maximum compared to nonpolar solvents.

Table 1: Spectroscopic Characteristics of a Related Rare-Earth Phthalocyanine Complex in Various Solvents mdpi.com

| Solvent | Q-band λmax (nm) |

| Chloroform | 700 |

| Acetone | 701 |

| Tetrahydrofuran (THF) | 702 |

Note: Data is for a Lutetium bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato complex, illustrating the principle of solvatochromism for a related chromophoric system.

Mass Spectrometry (MALDI-TOF, ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two common soft ionization techniques that are well-suited for this purpose.

Electrospray Ionization (ESI-MS): ESI is a soft ionization method that is particularly useful for polar molecules. In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and infused into the mass spectrometer. The process would likely generate protonated molecules [M+H]+ or adducts with cations from the solvent, such as sodium [M+Na]+ or potassium [M+K]+. For instance, in the analysis of a similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a molecular ion peak [M+H]+ was observed, confirming its molecular mass. walisongo.ac.id

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique, often used for larger or less polar molecules. The analyte is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, typically as singly charged ions. tcichemicals.com

Fragmentation Analysis: While specific experimental mass spectra for this compound are not detailed in the reviewed literature, a theoretical fragmentation pattern can be predicted based on its structure and data from analogous compounds like ethyl 3,4-dimethoxyphenylacetate. nist.gov The molecular ion peak would confirm the molecular weight. Subsequent fragmentation (MS/MS) would likely involve characteristic losses:

Loss of an ethoxy radical (•OCH2CH3) or ethylene (B1197577) (CH2=CH2) via McLafferty rearrangement.

Cleavage of the ester group , leading to the formation of a fragment corresponding to the dicyanophenoxyacetyl cation.

Fragmentation of the aromatic ring , including the loss of cyanide (CN) groups.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |

| 230 | [M]+• | Molecular Ion |

| 202 | [M - CO]+• | Loss of Carbon Monoxide |

| 185 | [M - OCH2CH3]+ | Loss of Ethoxy Radical |

| 157 | [M - COOCH2CH3]+ | Loss of Ethyl Carboxylate Radical |

| 144 | [C8H4N2O]+• | Dicyanophenoxy Ion |

Note: This table is a theoretical prediction based on common fragmentation rules for esters and aromatic nitriles, as direct experimental data was not available in the searched sources.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

As of the current literature review, a solved single crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation, bond parameters, and crystal packing arrangement is not available. Such an analysis, if performed, would provide crucial information on the planarity of the dicyanophenyl ring and the orientation of the ethyl acetate substituent relative to the aromatic system.

Computational and Theoretical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine the optimized ground state geometry and various electronic properties of a molecule. For Ethyl (3,4-dicyanophenoxy)acetate, DFT calculations would involve selecting an appropriate functional (like B3LYP) and basis set to solve the Schrödinger equation approximately. This process yields the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not widely available in the reviewed literature, such calculations would be foundational for understanding its stability and electronic nature.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich phenoxy portion of the molecule, while the LUMO would likely be centered around the electron-withdrawing dicyano groups. Analysis of the FMOs would clarify the regions susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: HOMO-LUMO Energy Gap

| Parameter | Value | Reference |

| HOMO Energy (eV) | Data not available | N/A |

| LUMO Energy (eV) | Data not available | N/A |

| Energy Gap (ΔE) (eV) | Data not available | N/A |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. pearson.comresearchgate.net Green and yellow represent areas with intermediate potential.

An MEP analysis of this compound would likely show strong negative potential (red) around the nitrogen atoms of the cyano groups and the oxygen atoms of the ester group, identifying them as key sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequency analysis, performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy, to assign specific vibrational modes to the observed spectral bands. rsc.org This correlation helps to confirm the molecular structure and understand the bonding characteristics.

A theoretical vibrational analysis for this compound would predict the characteristic stretching and bending frequencies for its functional groups, including the C≡N (nitrile), C=O (ester carbonyl), C-O (ether), and C-H bonds.

Interactive Data Table: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |

| C≡N Stretch | Data not available | Data not available | N/A |

| C=O Stretch | Data not available | Data not available | N/A |

| C-O-C Asymmetric Stretch | Data not available | Data not available | N/A |

| Aromatic C-H Stretch | Data not available | Data not available | N/A |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their electronically excited states. It is widely used to calculate vertical transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. This allows for the theoretical prediction and interpretation of a molecule's optical properties.

A TD-DFT study of this compound would provide insights into its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). This information is valuable for applications in materials science and photochemistry.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to explore its rotational barriers, preferred conformations in different solvents, and how it might interact with other molecules. However, specific MD simulation studies for this compound are not documented in the available literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling involves creating statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties for new or untested compounds.

While no specific QSPR models focusing on this compound have been identified, it could be included in larger datasets to develop predictive models for properties like solubility, boiling point, or reactivity for a class of related phenoxyacetate (B1228835) derivatives.

Derivatization and Functionalization Strategies

Hydrolysis of the Ester Group to (3,4-dicyanophenoxy)acetic Acid

The ester functional group in Ethyl (3,4-dicyanophenoxy)acetate can be readily converted to a carboxylic acid through hydrolysis. This reaction is typically carried out under basic conditions, a process known as saponification, followed by an acidic workup.

The general mechanism involves the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to furnish the final carboxylic acid product, (3,4-dicyanophenoxy)acetic acid. This transformation is a fundamental and efficient method for converting the ester into a more versatile carboxylic acid functional group, which can then undergo further reactions.

Table 1: Reaction Conditions for Ester Hydrolysis

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | Water/Ethanol mixture | Reflux, followed by acidification | (3,4-dicyanophenoxy)acetic acid |

Amidation Reactions to Form (3,4-dicyanophenoxy)acetamides

The carboxylic acid synthesized in section 6.1, (3,4-dicyanophenoxy)acetic acid, serves as a key intermediate for the synthesis of various amides. Direct amidation of the carboxylic acid with an amine is possible but often requires high temperatures and is not broadly applicable.

A more common and efficient method involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an activated ester. The acyl chloride can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with a primary or secondary amine to form the corresponding (3,4-dicyanophenoxy)acetamide. Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to directly facilitate the reaction between the carboxylic acid and an amine under milder conditions, avoiding the need to isolate the acyl chloride. This strategy allows for the introduction of a wide variety of substituents onto the amide nitrogen, leading to a diverse library of acetamide derivatives. nih.govresearchgate.netvjst.vn

Reactions Involving the Nitrile Groups for Further Functionalization

The two nitrile groups on the aromatic ring are key sites for extensive functionalization. These groups can undergo a variety of transformations to produce different heterocyclic and functional moieties.

Conversion to Tetrazoles: One of the most important reactions of nitriles in medicinal chemistry is their conversion into tetrazole rings. beilstein-journals.org The tetrazole group is often used as a bioisostere for a carboxylic acid due to its similar acidity and planar structure. nih.govosi.lv The reaction is typically achieved through a [3+2] cycloaddition with an azide source, most commonly sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt catalyst. nih.govresearchgate.net This reaction converts the dicyano compound into a bis-tetrazolyl derivative, significantly altering its chemical and biological properties.

Hydrolysis to Carboxylic Acids: Under harsh acidic or basic conditions, nitrile groups can be hydrolyzed to carboxylic acids. beilstein-journals.org For this compound, this would likely require conditions that also hydrolyze the ester group, potentially leading to a tricarboxylic acid derivative (benzene-1,2,4-tricarboxylic acid derivative) after complete hydrolysis of all three functional groups.

Formation of Amidines: Nitriles can react with amines or ammonia under specific conditions, often involving acid catalysis or conversion to a more reactive intermediate, to form amidines. This functional group is a strong base and can be valuable in building more complex molecular architectures or in coordination chemistry.

Table 2: Functionalization of Nitrile Groups

| Reagent(s) | Resulting Functional Group | Typical Conditions |

|---|---|---|

| Sodium Azide (NaN₃), NH₄Cl | Tetrazole | DMF, 120°C |

| H₃O⁺ (strong acid) | Carboxylic Acid | High temperature, prolonged reaction |

Alkylation or Arylation Reactions on the Phenoxy Moiety

Direct alkylation or arylation reactions on the aromatic ring of the phenoxy moiety, such as Friedel-Crafts reactions, are generally not applicable. The presence of two powerful electron-withdrawing nitrile groups and the ether linkage deactivates the aromatic ring towards electrophilic aromatic substitution. These groups remove electron density from the ring, making it much less nucleophilic and thus unreactive to common electrophiles used in alkylation and arylation. Consequently, functionalization of the aromatic core typically relies on starting with an already substituted phthalonitrile precursor before the phenoxyacetate (B1228835) side chain is introduced. mdpi.com

Design and Synthesis of Multi-Component Systems Incorporating the Compound

The 3,4-dicyano substitution pattern makes this compound an excellent precursor for the synthesis of phthalocyanines. nih.gov Phthalocyanines are large, aromatic macrocycles that are structurally related to porphyrins and have applications as dyes, catalysts, and photosensitizers in photodynamic therapy. nih.govmdpi.com

The synthesis involves a template-driven cyclotetramerization, which is a type of multi-component reaction where four molecules of the phthalonitrile derivative condense around a central metal ion. fudutsinma.edu.ngscispace.com The reaction is typically carried out at high temperatures in a high-boiling solvent like dimethylformamide (DMF) or in the presence of a strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). scispace.comresearchgate.netnih.gov The choice of metal salt (e.g., Zn(OAc)₂, CoCl₂, CuCl₂) determines the central metal atom of the resulting metallophthalocyanine. fudutsinma.edu.ngresearchgate.net This approach allows for the creation of complex, highly organized molecular systems where the properties can be tuned by the peripheral phenoxyacetate substituents and the central metal core. nih.govmdpi.com

Applications in Advanced Materials Science

Optical Materials and Devices

The dicyanophenoxy moiety is instrumental in forming materials with significant optical properties. These materials are designed to interact with light in specific ways, making them suitable for use in dyes, pigments, and advanced optical components.

Ethyl (3,4-dicyanophenoxy)acetate is a precursor for synthesizing complex chromophores, most notably phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds renowned for their intense colors, high stability, and exceptional light absorption properties, making them valuable as industrial dyes and pigments. mdpi.com

The synthesis of these macrocycles often involves the cyclotetramerization of a phthalonitrile precursor—a molecule containing two adjacent cyano groups on a benzene (B151609) ring. dergipark.org.trnih.gov The dicyano groups of a molecule like this compound act as the reactive points for this ring-forming reaction. mdpi.com The phenoxyacetate (B1228835) substituent influences the properties of the final phthalocyanine (B1677752) product by:

Improving Solubility: Unsubstituted phthalocyanines are notoriously insoluble, which limits their processability. The presence of groups like phenoxyacetate enhances solubility in common organic solvents, which is critical for their application. researchgate.net

Tuning Optical Properties: The electronic nature of the substituent can subtly alter the electronic structure of the entire macrocycle, leading to shifts in the absorption spectrum. This allows for the fine-tuning of color. researchgate.net

While direct optical data for this compound is not extensively documented, studies on structurally related dicyano compounds highlight their potential as chromophores. For instance, derivatives of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate function as D–π–A (Donor-π-Acceptor) chromophores and exhibit fluorescence, with emission wavelengths that can be influenced by the solvent environment. researchgate.net The dicyanovinyl group, which is electronically similar to the dicyanophenyl group, is a strong electron-acceptor and is used to create dyes with intense absorption characteristics. researchgate.netnih.gov

Table 1: Illustrative Optical Properties of Structurally Related Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives researchgate.net

| Compound | Solvent | Absorption Maxima (λ, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Fluorescence Emission (λ, nm) |

| 2a | THF | 338, 494 | 23865, 3060 | 436 |

| 2b | THF | 336, 498 | 35455, 5896 | 421 |

| 2c | THF | 336, 510 | 35663, 4071 | 389 |

| 2d | EtOH | 342, 481 | 27024, 3243 | 408 |

| 2d | DMF | 358, 491 | 43992, 3392 | 486 |

| 2e | THF | 346, 515 | 23359, 3901 | 449 |

| Note: This data is for a related class of compounds and serves to illustrate the optical potential of the dicyano- and ethyl acetate-containing molecular framework. |

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are crucial for technologies like optical switching and frequency conversion. Organic materials with extensive π-conjugated electron systems are a promising class of NLO materials. nitk.ac.in

Phthalocyanines, which can be synthesized from this compound, are well-regarded for their third-order NLO properties. mdpi.com The large, two-dimensional 18-π-electron system of the phthalocyanine macrocycle allows for significant electron delocalization, which is a key requirement for a strong NLO response. researchgate.net The design of NLO materials often follows an Acceptor-Donor-Acceptor (A-D-A) framework, where electron-withdrawing groups (acceptors) and electron-donating groups (donors) are strategically placed to enhance the molecule's polarizability. nih.gov The dicyanophenyl group is a potent electron acceptor, and incorporating it into larger conjugated structures is a common strategy for creating high-performance NLO materials. nih.gov Therefore, this compound serves as a valuable precursor for building these NLO-active molecular architectures.

Liquid Crystalline Materials

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid but maintain a degree of long-range orientational order. The dicyanophenoxy group is a structural element known to be incorporated into molecules that form liquid crystal phases.

The formation of a liquid crystal phase (mesophase) is highly dependent on molecular shape and intermolecular interactions. Molecules containing cyano groups are widely studied in liquid crystal research. researchgate.net The cyano group possesses a large dipole moment, which leads to strong dipole-dipole interactions that can promote the molecular alignment necessary for mesophase formation. nih.gov

While this compound itself is not a conventional liquid crystal, its rigid dicyanophenoxy core is a component that can be integrated into larger, rod-like (calamitic) molecules that do exhibit mesophases. These mesophases are typically characterized using techniques such as polarized optical microscopy (POM), which reveals characteristic textures for different phases (e.g., nematic, smectic), and differential scanning calorimetry (DSC), which measures the thermal transitions between crystalline, liquid crystalline, and isotropic liquid states. beilstein-journals.org

The specific features of a molecule's structure are critical in determining the type of mesophase it forms and the temperature range over which the phase is stable. For a molecule derived from this compound, several structural aspects are key:

Rigid Core: The dicyanophenoxy unit provides a rigid, planar segment, which is a fundamental requirement for most liquid crystal molecules. mdpi.com

Dipole Moment: The two cyano groups create a strong transverse dipole moment. In liquid crystal design, terminal cyano groups are often used to induce strong anti-parallel correlations between molecules, which stabilizes nematic and smectic phases. rsc.orgelsevierpure.com

Flexibility: The ethyl acetate (B1210297) tail and the ether linkage (C-O-C) introduce flexibility. The interplay between the rigid core and flexible terminal chains is crucial for controlling the melting point and clearing point (the temperature at which the material becomes an isotropic liquid). beilstein-journals.org

Research on compounds containing a 3-fluoro-4-cyanophenoxy group, which is structurally very similar to the dicyanophenoxy group, has shown that such molecules can form stable, enantiotropic nematic phases. researchgate.net This underscores the utility of the cyanophenoxy moiety in the molecular engineering of liquid crystals.

Electronic and Optoelectronic Devices

The unique electronic properties of materials derived from this compound make them candidates for use in electronic and optoelectronic devices, which are devices that source, detect, and control light. anu.edu.au Again, phthalocyanines are the most prominent example. Their high chemical and thermal stability, combined with their semiconductor-like properties, allows them to be used in applications such as:

Gas Sensors: The conductivity of phthalocyanine films can change upon exposure to certain gases, making them effective sensing materials.

Organic Solar Cells: Phthalocyanines can act as the light-absorbing layer (the donor material) in organic photovoltaic devices.

Organic Light-Emitting Diodes (OLEDs): Certain phthalocyanine complexes can be used as phosphorescent emitters in OLEDs.

In all these applications, the this compound precursor plays a foundational role. The dicyano functionality is the chemical handle used to build the larger, electronically active phthalocyanine system, while the phenoxyacetate substituent provides a means to modify solubility and processability, facilitating the incorporation of these materials into functional devices. mdpi.com

Organic Semiconductors and Transistors

This compound is a precursor for phthalocyanine-based organic semiconductors. Phthalocyanine compounds have garnered significant attention as active materials in organic electronics due to their remarkable chemical stability and excellent charge transport properties. researchgate.net The extensive 18-π electron conjugated system of the phthalocyanine macrocycle, formed from dinitrile precursors, allows for efficient delocalization of charge carriers. researchgate.netup.ac.za

When these molecules are deposited as thin films, they can self-assemble into ordered stacks, which facilitates intermolecular charge hopping or transport, a prerequisite for semiconductor behavior. This property is exploited in Organic Thin-Film Field-Effect Transistors (OTFTs), where phthalocyanines serve as the active channel material. researchgate.net The performance of these devices is highly dependent on the molecular packing and electronic properties of the phthalocyanine, which are influenced by the substituents on the ring originating from the initial precursor. researchgate.netresearchgate.net Thus, this compound serves as a foundational component for creating bespoke semiconductors for low-cost, flexible, and large-area electronic applications. researchgate.net

Chemical Sensors and Biosensors (as a material component)

Phthalocyanines derived from precursors like this compound are highly effective as the active layer in chemical sensors. researchgate.netresearchgate.net Their ability to interact with various gas molecules, including toxic pollutants like nitrogen dioxide (NO₂) and hydrogen sulfide (H₂S), makes them excellent candidates for environmental monitoring. researchgate.netnih.govrsc.org The sensing mechanism relies on the changes in the material's physical or electronic properties upon exposure to an analyte. researchgate.netresearchgate.net

When a target molecule interacts with the phthalocyanine film, it can do so through several mechanisms, including coordination with the central metal atom or through charge-transfer reactions with the π-conjugated macrocycle. researchgate.netnih.gov This interaction alters the conductivity or optical absorbance of the phthalocyanine layer, which can be measured as an electrical signal or a color change. researchgate.net This response is often reversible, allowing the sensor to be used multiple times. The sensitivity and selectivity of the sensor can be precisely controlled by modifying the structure of the phthalocyanine, for instance, by choosing a specific metal center or by introducing functional groups via the precursor molecule. up.ac.zanih.gov

Catalytic Applications (as a ligand or support material)

The utility of this compound extends to the field of catalysis, again through its conversion to metallophthalocyanines. In this context, the phthalocyanine macrocycle does not act as the primary catalyst itself, but rather as a highly stable and electronically flexible ligand that supports a catalytically active metal center.

Metal-Catalyzed Reactions

Metallophthalocyanines (MPcs), synthesized from dicyanophenoxy precursors, are robust catalysts that mimic the function of natural enzymes. mdpi.comnih.gov The phthalocyanine ligand stabilizes the central metal ion, such as cobalt or iron, in various oxidation states and provides a defined coordination environment. bohrium.com This structure allows the metal center to act as a potent active site for a range of chemical transformations.

A notable application is in oxidation reactions, particularly the demercaptanization of petroleum, where cobalt phthalocyanine complexes catalyze the oxidation of thiols. bohrium.com They are also effective catalysts for the conversion of sodium diethyldithiocarbamate to disulfiram, an important pharmaceutical compound. mdpi.com The catalytic efficiency of the MPc complex is influenced by the substituents on the periphery of the ligand, which modulate the electronic properties of the metal center. mdpi.comnih.gov Therefore, the synthesis begins with precursors like this compound to create tailored ligands for specific catalytic processes.

Photocatalysis

The intense color of phthalocyanines is a result of their strong absorption of light in the visible and near-infrared regions of the electromagnetic spectrum. nih.govnih.gov This characteristic makes phthalocyanine derivatives excellent photosensitizers for photocatalytic applications. When a phthalocyanine molecule absorbs a photon of light, it is promoted to an electronically excited state. This excited molecule can then transfer its energy to other molecules, such as molecular oxygen, to generate highly reactive oxygen species (ROS). nih.gov

These ROS are powerful oxidizing agents that can degrade a wide variety of organic pollutants in water and air. nih.gov This process forms the basis of advanced oxidation technologies for environmental remediation. Phthalocyanines have been incorporated into composite materials with semiconductors like titanium dioxide or grafted onto nanomaterials to enhance their photocatalytic activity. nih.gov Furthermore, they have been investigated for the photocatalytic reduction of carbon dioxide to methanol. nih.gov The journey to these advanced photocatalytic systems begins with the synthesis of the photosensitizing phthalocyanine core from foundational building blocks such as this compound.

Data Tables

Table 1: Summary of Applications

| Application Area | Specific Use | Role of this compound |

|---|---|---|

| Advanced Materials Science | Organic Semiconductors | Precursor for synthesizing the π-conjugated phthalocyanine core used in Organic Field-Effect Transistors (OFETs). |

| Chemical & Biosensors | Precursor for the phthalocyanine active layer that detects analytes via changes in conductivity or optical properties. | |

| Catalytic Applications | Metal-Catalyzed Reactions | Precursor for the phthalocyanine ligand which stabilizes a catalytically active metal center for oxidation reactions. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen Sulfide |

| Iron |

| Methanol |

| Nitrogen Dioxide |

| Oxygen |

| Phthalocyanine |

| Sodium diethyldithiocarbamate |

| Thiol |

| Titanium Dioxide |

| Cobalt |

Q & A

Basic: What are the standard synthetic routes for Ethyl (3,4-dicyanophenoxy)acetate, and what reaction conditions are typically employed?

The synthesis typically involves esterification of 3,4-dicyanophenol with ethyl chloroacetate or via acid-catalyzed condensation. A common protocol includes dissolving the phenolic derivative in a polar solvent (e.g., methanol), adding a catalyst like concentrated sulfuric acid, and refluxing for 4–6 hours. After quenching in ice water, the product is isolated via filtration, washed, and recrystallized from ethanol . Optimization may involve adjusting molar ratios (e.g., 1:1.2 phenol-to-ester) and monitoring reaction progress via TLC.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR identifies ester protons (δ ~4.2–4.4 ppm for –OCH–) and aromatic protons from the dicyanophenyl group (δ ~7.0–8.0 ppm). C NMR confirms carbonyl (δ ~170 ppm) and nitrile (δ ~115 ppm) groups.

- IR Spectroscopy : Strong absorptions at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO, expected m/z 245.06).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: How can researchers optimize the yield of this compound while minimizing by-product formation?

Strategies include:

- Catalyst Screening : Replace HSO with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions like hydrolysis.

- Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction homogeneity.

- Temperature Control : Maintain reflux temperatures (70–80°C) to accelerate esterification without degrading nitrile groups.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted phenol or oligomers. Data from extraction studies (e.g., ethyl acetate’s efficiency in isolating polar intermediates) can guide solvent choice .

Advanced: What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts) when analyzing derivatives of this compound?

- Multi-Technique Validation : Combine H/C NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, overlapping aromatic signals can be deconvoluted using 2D NMR (COSY, HSQC).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- Reference Standards : Synthesize or procure pure analogs (e.g., methyl ester derivatives) to benchmark spectral patterns .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhalation.

- Waste Disposal : Segregate nitrile-containing waste and neutralize acidic by-products before transferring to licensed hazardous waste facilities .

- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for cyanide toxicity risks.

Advanced: How does the polarity of this compound influence its solubility and selection of appropriate chromatographic techniques?

The compound’s polarity (dictated by –CN and ester groups) renders it sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, acetone). For chromatography:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; adjust pH to 3.0 with formic acid to enhance peak resolution.

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) provide optimal R values (~0.5).

Polarity data from ethyl acetate analogs (relative polarity ~0.228) suggest similar elution behavior .

Advanced: What experimental approaches are used to evaluate the biological activity of this compound and its analogs?

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms using liver microsomes and LC-MS/MS to quantify metabolite formation .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) and IC calculations.

- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina, validated by SPR (surface plasmon resonance) .

Advanced: How can researchers address discrepancies in reported thermodynamic properties (e.g., Henry’s Law constants) for ethyl acetate derivatives?

- Experimental Replication : Measure properties using standardized methods (e.g., static headspace GC for Henry’s constants) under controlled humidity/temperature.

- Data Cross-Validation : Compare results with NIST’s thermochemical tables (e.g., gas-phase basicity = 804.7 kJ/mol for ethyl acetate) to identify outliers .

- Error Analysis : Assess instrumental precision (e.g., ±5% for calorimetry) and environmental factors (e.g., solvent purity) contributing to variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.